Vyxeos is classified as an antineoplastic agent, specifically categorized under anthracyclines due to its daunorubicin component. It is delivered in a liposomal form, which allows for improved pharmacokinetics and reduced systemic toxicity. The liposomal encapsulation prolongs the circulation time of the drugs in the bloodstream, thereby enhancing their delivery to target tissues, particularly leukemic cells .
The synthesis of Vyxeos involves a sophisticated process where daunorubicin and cytarabine are encapsulated within rigid, spherical liposomes. These liposomes have a nominal mean diameter of approximately 100 nanometers and are produced using a copper-based method that ensures stable encapsulation of the drugs under biological conditions. This encapsulation not only protects the drugs from degradation but also modulates their release characteristics, reducing liposome aggregation and prolonging circulation time in the bloodstream .
The formulation process requires careful handling to ensure that both active pharmaceutical ingredients are maintained at their optimal concentrations. Each vial of Vyxeos contains 44 mg of daunorubicin and 100 mg of cytarabine in a lyophilized form, which must be reconstituted before administration. The reconstitution involves adding sterile water for injections, followed by gentle swirling to create a homogeneous dispersion .
The molecular structure of Vyxeos consists of liposomes that encapsulate daunorubicin and cytarabine in a specific molar ratio. Daunorubicin (C27H29NO10) is an anthracycline antibiotic with a complex polycyclic structure, while cytarabine (C9H13N3O5) is a nucleoside analog. The liposomes themselves are composed of phospholipids that form bilayers around the drug molecules, facilitating targeted delivery.
The primary chemical reactions involved in the action of Vyxeos occur within the body after administration. Upon infusion, the liposomes circulate in the bloodstream until they preferentially accumulate in leukaemic tissues due to enhanced permeability and retention effects. The release of daunorubicin and cytarabine from the liposomes occurs gradually, allowing for sustained drug exposure to cancer cells.
The pharmacokinetics of Vyxeos show that it achieves peak plasma concentrations shortly after infusion (approximately 2 hours post-administration). The volume of distribution for daunorubicin is about 6.64 L, while for cytarabine it is approximately 7.11 L .
Vyxeos exerts its therapeutic effects through a synergistic mechanism where both daunorubicin and cytarabine work together to inhibit cancer cell proliferation. Daunorubicin intercalates into DNA strands, disrupting replication and transcription processes, while cytarabine inhibits DNA synthesis by mimicking deoxycytidine.
Vyxeos is primarily used in clinical settings for treating adults with newly diagnosed therapy-related acute myeloid leukemia or acute myeloid leukemia with myelodysplasia-related changes. It has demonstrated improved survival rates compared to traditional chemotherapy regimens without significantly increasing treatment-related mortality or toxicities . Its innovative liposomal delivery system represents a significant advancement in cancer therapy, particularly for patients with poor prognostic factors.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3